molecular formula C14H23N B3164415 (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine CAS No. 892588-48-6

(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine

Cat. No.: B3164415
CAS No.: 892588-48-6
M. Wt: 205.34 g/mol
InChI Key: DLKTXEAEOIOIMO-UHFFFAOYSA-N
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Description

(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine is a secondary amine featuring a branched butan-2-yl (sec-butyl) group and a benzyl moiety substituted at the para position with a propan-2-yl (isopropyl) group. Its molecular formula is C15H25N, with a molecular weight of 219.36 g/mol. The compound’s structure combines hydrophobic and moderately electron-donating substituents, making it relevant for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-5-12(4)15-10-13-6-8-14(9-7-13)11(2)3/h6-9,11-12,15H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKTXEAEOIOIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine typically involves the reaction of butan-2-amine with 4-(propan-2-yl)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following compounds share structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Electronic Effects
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine (Target) C15H25N 219.36 4-Isopropylbenzyl Electron-donating (alkyl group)
butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine C12H16F3NS 263.32 4-Trifluoromethylsulfanylbenzyl Strong electron-withdrawing (F, SCF3)
{[4-(benzyloxy)phenyl]methyl}(butan-2-yl)amine C18H23NO 269.38 4-Benzyloxybenzyl Electron-donating (ether linkage)
{[4-(3-methylbutoxy)phenyl]methyl}(propan-2-yl)amine C15H25NO 235.37 4-(3-Methylbutoxy)benzyl Steric hindrance (bulky alkoxy)
(5-Phenylthiophen-2-yl)methylamine C14H17NS 231.36 5-Phenylthiophen-2-ylmethyl Aromatic π-interactions (thiophene)
(propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine C11H14F3N 217.23 4-Trifluoromethylbenzyl Electron-withdrawing (CF3)
(4-phenylphenyl)methylamine C16H19N 225.33 4-Biphenylmethyl Increased lipophilicity (biphenyl)

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethylsulfanyl , trifluoromethyl ) reduce the amine’s basicity and enhance metabolic stability.
  • Aromatic systems (e.g., thiophene , biphenyl ) enhance π-π stacking interactions, which may improve binding to hydrophobic protein pockets.

Physicochemical Properties and Bioavailability

Property Target Compound Trifluoromethylsulfanyl Analog Benzyloxy Analog Biphenyl Analog
LogP (Predicted) ~3.5 ~4.2 ~3.8 ~4.6
Water Solubility Low Very low Low Very low
Molecular Volume Moderate Larger (due to SCF3) Moderate Larger (biphenyl)

Implications :

  • The biphenyl analog exhibits higher lipophilicity, favoring membrane permeability but risking solubility challenges.
  • Trifluoromethylsulfanyl substitution significantly increases molecular weight and reduces solubility, limiting bioavailability.

Biological Activity

(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in metabolic research, particularly regarding obesity and type 2 diabetes.

Chemical Structure and Synthesis

The compound features a complex structure that includes both butyl and phenyl groups. Its synthesis typically involves a nucleophilic substitution reaction between butan-2-amine and 4-(propan-2-yl)benzyl chloride, often facilitated by bases like sodium hydroxide or potassium carbonate. This multi-step synthesis can be optimized in industrial settings for consistent quality and yield.

The biological activity of (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine is primarily attributed to its interaction with mitochondrial systems:

  • Mitochondrial Uncoupling : The compound activates mitochondrial uncoupling pathways, which enhances energy expenditure while reducing reactive oxygen species (ROS) production. This suggests potential therapeutic applications for metabolic disorders such as obesity and type 2 diabetes.
  • Cannabinoid Receptor Interaction : It inhibits the mitochondrial cannabinoid receptor type 1 (CB1), leading to improved metabolic activity and increased oxygen consumption in various cell types. This interaction highlights its role in modulating metabolic pathways.

Biological Activity and Applications

Research findings indicate several key biological activities associated with this compound:

  • Metabolic Effects : Studies show that the compound can significantly enhance energy metabolism, which may aid in weight management strategies for obesity.
  • Safety Profile : Preliminary assessments suggest a favorable safety profile, with no significant toxicity reported at concentrations used in scientific studies.
  • Pharmacological Potential : Ongoing research is focused on understanding its pharmacological properties and potential therapeutic applications, particularly in metabolic diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties of (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine:

Compound NameMolecular FormulaUnique Features
(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochlorideC15H26ClNSalt form with similar properties
Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochlorideC14H24ClNContains a methyl group; different pharmacological profile
Propan-2-yl({[4-(propan-2-yl)phenyl]methyl})amineC14H24ClNVariation in branching; may affect biological activity

The specific combination of functional groups in (Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine contributes to its distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into their potential applications:

  • Antimicrobial Activity : Research on benzylated intermediates has shown varying degrees of antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis, suggesting that modifications in structure can influence efficacy against pathogens .
  • In Vitro Assays : Compounds derived from similar structures have been evaluated for cytotoxicity using human cell lines, indicating the importance of structural features in determining biological activity .
  • Molecular Docking Studies : Computational studies have been employed to elucidate binding interactions between these compounds and their targets, enhancing our understanding of their mechanisms at the molecular level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.